Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by inhibiting the activity of tyrosine kinases. This molecule is typically found in its piperazin-1-ium salt form, but the research paper discusses the crystal structure of its freebase form. []
Relevance: While not directly structurally similar, Imatinib, like the target compound, contains a benzamide core structure. Both compounds also feature aromatic rings and nitrogen-containing heterocycles as substituents, suggesting potential exploration within the same chemical space for desired biological activities. []
Compound Description: This compound exhibited potent antiproliferative activity in human cancer cell lines. It demonstrated low micromolar IC50 values for growth inhibition, induced G2/M cell cycle arrest, and led to microtubule depolymerization. Additionally, it showed resistance to the P-glycoprotein drug efflux pump. []
Relevance: This compound shares a key structural feature with 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide: both contain a sulfonamide group linked to a benzamide moiety. The presence of similar pharmacophores suggests that they might share similar mechanisms of action or target related biological pathways. []
Compound Description: This series of sulfonamide derivatives exhibited substantial inhibitory activity against α-glucosidase and weak activity against acetylcholinesterase (AChE). They were designed and synthesized to explore their enzyme inhibitory potential. []
Relevance: These compounds, similar to 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide, feature a sulfonamide group. The variation in substituents attached to the core sulfonamide scaffold highlights the possibility of modifying the target compound to achieve desired biological activities, such as enzyme inhibition. []
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. It showed strong antiproliferative activity against human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo, inducing G1 cell cycle arrest and apoptosis. Additionally, it exhibited a favorable pharmacokinetic profile and low hERG channel inhibition. []
Relevance: While structurally distinct, this compound and 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide both belong to the benzamide class of compounds. The presence of a benzamide moiety in both structures suggests potential overlap in their physicochemical properties and possible interactions with biological targets. []
Compound Description: This series of compounds incorporated various heterocyclic moieties and were screened for their antioxidant and anticancer activities. Several derivatives displayed significant DPPH radical scavenging activity, and some exhibited potent cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. [, ]
Relevance: The presence of the 4-methoxyphenyl group as a substituent in both 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives and 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide highlights a shared structural motif. Investigating the effects of this motif on the biological activity of both compound series could be of interest. [, ]
Compound Description: This group of sulfonamide derivatives demonstrated potent inhibitory activity against jack bean urease. Molecular docking studies suggested their binding within the active region of the target enzyme. []
Relevance: The presence of the sulfonamide group in both N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides and the target compound, 4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide, signifies their shared chemical class membership. This structural similarity suggests the possibility of exploring the target compound's inhibitory activity against urease or other enzymes targeted by this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.